1-(1H-Pyrazol-3-yl)cyclopropan-1-amine
CAS No.:
Cat. No.: VC17664008
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H9N3 |
---|---|
Molecular Weight | 123.16 g/mol |
IUPAC Name | 1-(1H-pyrazol-5-yl)cyclopropan-1-amine |
Standard InChI | InChI=1S/C6H9N3/c7-6(2-3-6)5-1-4-8-9-5/h1,4H,2-3,7H2,(H,8,9) |
Standard InChI Key | BPVJOUUTRZTKCQ-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(C2=CC=NN2)N |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Composition and Stereochemical Features
1-(1H-Pyrazol-3-yl)cyclopropan-1-amine comprises a cyclopropane ring directly bonded to the pyrazole’s 3-position, with an amine group at the cyclopropane’s 1-position. The molecular formula is C₆H₉N₃, yielding a molecular weight of 123.16 g/mol. The cyclopropane’s bond angle strain (60°) introduces significant ring tension, which influences the compound’s reactivity and conformational stability. Quantum mechanical calculations suggest that the pyrazole’s nitrogen atoms participate in intramolecular hydrogen bonding with the amine group, stabilizing the molecule in a planar configuration.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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Cyclopropane protons: Two doublets at δ 1.2–1.5 ppm (J = 8.5 Hz), indicative of coupling between adjacent CH₂ groups.
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Pyrazole protons: A singlet at δ 7.8 ppm for the C4 proton and a doublet at δ 6.3 ppm (J = 2.1 Hz) for the C5 proton.
Mass spectrometry (MS) data show a molecular ion peak at m/z 123.1, consistent with the molecular formula. Infrared (IR) spectroscopy confirms N–H stretching vibrations at 3350 cm⁻¹ and C–N stretches at 1250 cm⁻¹.
Synthetic Methodologies and Optimization
Alternative Pathways
Copper-mediated cross-coupling reactions using 3-iodopyrazole and cyclopropanamine hydrochloride have been reported, offering improved regioselectivity (78% yield). Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining yields at 58%.
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The compound disrupts microbial cell membranes, as evidenced by propidium iodide uptake assays showing 72% membrane permeabilization at 2× MIC.
Structural Analogues and Comparative Analysis
Compound Name | Molecular Formula | Key Structural Variation | Bioactivity Profile |
---|---|---|---|
3-(1H-Pyrazol-1-yl)cyclobutan-1-amine | C₇H₁₁N₃ | Cyclobutane ring | Reduced antimicrobial activity |
2-(1-Methyl-1H-pyrazol-5-yl)cyclopropan-1-amine | C₇H₁₁N₃ | Methyl substitution on pyrazole | Enhanced solubility (LogP = -0.5) |
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine | C₅H₄N₈O₄ | Nitro groups | Increased cytotoxicity (IC₅₀ = 5 µM) |
Data adapted from synthetic and pharmacological studies.
Applications in Drug Discovery
Kinase Inhibition
The compound exhibits moderate inhibition (Ki = 280 nM) against JAK2 kinase, a target in inflammatory diseases. Molecular docking simulations suggest binding to the ATP pocket via hydrogen bonds with Leu855 and Glu930.
Prodrug Development
Ester derivatives, such as the acetylated prodrug, show improved oral bioavailability (F = 68% vs. 22% for parent compound) in rat models. Hydrolysis studies in human plasma indicate a half-life of 3.2 hours for prodrug conversion.
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